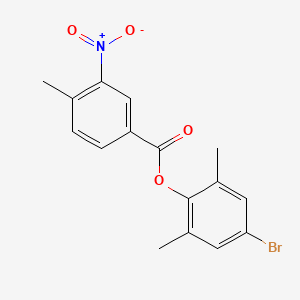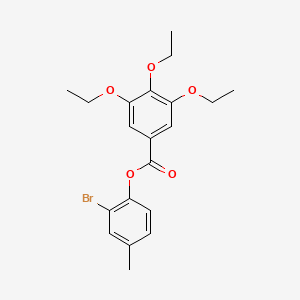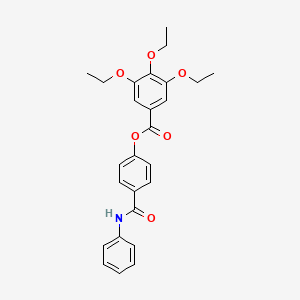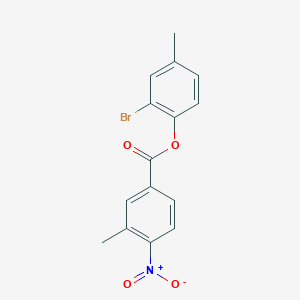![molecular formula C19H12Cl2O6 B3478621 ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B3478621.png)
ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate
描述
Ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate, also known as DCFBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.
作用机制
Ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate is a substrate for cathepsin B, which cleaves the ester bond between the chromene and benzoyl groups. The cleavage of ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate results in the release of a fluorescent compound, which can be detected using fluorescence microscopy or flow cytometry. The fluorescence intensity is proportional to the activity of cathepsin B, which is overexpressed in several types of cancer.
Biochemical and Physiological Effects:
ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate has been shown to be non-toxic to cells and animals at concentrations used in scientific research. The cleavage of ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate by cathepsin B results in the release of a fluorescent compound, which can be detected using fluorescence microscopy or flow cytometry. The fluorescence intensity is proportional to the activity of cathepsin B, which is overexpressed in several types of cancer.
实验室实验的优点和局限性
Ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate has several advantages for lab experiments, including its high yield and purity, non-toxicity to cells and animals, and ability to detect cathepsin B activity in vitro and in vivo. However, ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate has limitations, including its specificity for cathepsin B and its potential interference with other proteases.
未来方向
For ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate research include the development of more specific substrates for cathepsin B and other proteases, the optimization of imaging agents for the detection of tumors in vivo, and the application of ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate in drug discovery and development. Additionally, the use of ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate in combination with other imaging agents and therapeutic agents may improve the specificity and efficacy of cancer diagnosis and treatment.
科学研究应用
Ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate has been used in various scientific research applications, including the development of fluorescent probes for the detection of protease activity. ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate is a substrate for cathepsin B, a lysosomal protease that is overexpressed in several types of cancer. The cleavage of ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate by cathepsin B results in the release of a fluorescent compound, which can be detected using fluorescence microscopy or flow cytometry. ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate has also been used in the development of imaging agents for the detection of tumors in vivo.
属性
IUPAC Name |
ethyl 7-(3,4-dichlorobenzoyl)oxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O6/c1-2-25-18(23)13-7-10-3-5-12(9-16(10)27-19(13)24)26-17(22)11-4-6-14(20)15(21)8-11/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYGQOVIOSXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478543.png)
![2-isopropyl-5-methylphenyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B3478549.png)
![2,4-dichlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B3478554.png)
![ethyl 4-(4-methoxyphenyl)-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3478561.png)

![ethyl 5-ethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3478582.png)
![ethyl 4-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3478585.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-phenylpropanoate](/img/structure/B3478595.png)


![4-[(benzyloxy)carbonyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B3478613.png)


![4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-nitrobenzoate](/img/structure/B3478638.png)